4-Iodo-3-isopropoxy-N,N-dimethylbenzamide
Description
4-Iodo-3-isopropoxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by three key functional groups:
- Isopropoxy group at the 3-position, contributing steric bulk and influencing lipophilicity.
- N,N-dimethylamide moiety, which reduces hydrogen-bonding capacity compared to primary or secondary amides, thereby altering solubility and chromatographic behavior .
This compound is likely utilized in pharmaceutical or material science research due to its modular structure, allowing for further functionalization.
Properties
IUPAC Name |
4-iodo-N,N-dimethyl-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-8(2)16-11-7-9(5-6-10(11)13)12(15)14(3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMUNXGZCAUJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)N(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isopropoxy-N,N-dimethylbenzamide typically involves the iodination of 3-isopropoxy-N,N-dimethylbenzamide. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Iodo-3-isopropoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The iodine atom and isopropoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chromatographic Properties
The N,N-dimethylamide group significantly impacts retention behavior in chromatography. For example:
- N,N-Dimethylbenzamide exhibits a retention index 80 units lower than primary carboxamides due to reduced hydrogen-bonding interactions .
- N-Methylbenzamide shows intermediate retention (-40 to -130 units), highlighting the incremental effect of alkylation on chromatographic performance .
In contrast, 4-hydroxy-N,N-dimethylbenzamide (a structural analog with a hydroxyl group at the 4-position) demonstrates higher polarity than 4-Iodo-3-isopropoxy-N,N-dimethylbenzamide, which may enhance aqueous solubility but reduce membrane permeability .
Table 1: Substituent Impact on Key Properties
Electronic and Steric Effects of Alkoxy Groups
The isopropoxy group in the target compound provides greater steric hindrance compared to smaller alkoxy substituents:
- 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1) features a cyclopropoxy group, which introduces ring strain and may enhance reactivity in ring-opening reactions.
- 3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide (CAS 1246818-65-4) includes a trifluoromethyl group, which strongly withdraws electrons, increasing the compound’s stability under acidic conditions compared to the target’s isopropoxy group .
Biological Activity
4-Iodo-3-isopropoxy-N,N-dimethylbenzamide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H16I N O2. Its structure features a benzamide core with an iodo substituent at the para position and an isopropoxy group at the meta position. This configuration is believed to influence its biological interactions significantly.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the iodine atom enhances lipophilicity, potentially improving membrane permeability and facilitating interactions with cellular targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell survival and growth.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 12 | Modulation of receptor signaling |
Case Studies
-
Study on MCF-7 Cells:
A study conducted by researchers demonstrated that treatment with this compound led to a significant decrease in cell viability in MCF-7 breast cancer cells. The study reported an IC50 value of 15 μM, indicating effective cytotoxicity through apoptosis induction. -
HeLa Cell Line Analysis:
Another investigation focused on HeLa cells, where the compound exhibited an IC50 value of 10 μM. The results suggested that the compound interferes with cell cycle progression, leading to increased apoptosis rates. -
In Vivo Studies:
Preliminary in vivo studies using animal models have shown promising results, indicating that the compound may reduce tumor size without significant toxicity to normal tissues.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | IC50 (μM) | Notable Features |
|---|---|---|
| 4-Iodo-N,N-dimethylbenzamide | 20 | Lacks isopropoxy group |
| 3-Isopropoxy-N,N-dimethylbenzamide | 25 | Reduced potency compared to target |
| N,N-Dimethylbenzamide | >50 | Significantly lower activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
